molecular formula C15H14O3 B12565329 Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester CAS No. 192999-56-7

Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester

Cat. No.: B12565329
CAS No.: 192999-56-7
M. Wt: 242.27 g/mol
InChI Key: TWIPMPHQFPEIAW-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester is an organic compound with a complex structure that includes a benzene ring, an acetic acid moiety, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester typically involves esterification reactions. One common method is the reaction of benzeneacetic acid with 4-(hydroxymethyl)phenol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid (PTSA) or acidic ion-exchange resins can be used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)phenyl ester.

    Reduction: 4-(Hydroxymethyl)phenyl alcohol.

    Substitution: Various substituted benzene derivatives depending on the substituent used.

Scientific Research Applications

Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The ester moiety can undergo hydrolysis to release the active phenol derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-hydroxy-, methyl ester.
  • Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester.
  • Benzeneacetic acid, (4-methoxyphenyl)methyl ester.

Uniqueness

Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents on the benzene ring.

Properties

CAS No.

192999-56-7

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

[4-(hydroxymethyl)phenyl] 2-phenylacetate

InChI

InChI=1S/C15H14O3/c16-11-13-6-8-14(9-7-13)18-15(17)10-12-4-2-1-3-5-12/h1-9,16H,10-11H2

InChI Key

TWIPMPHQFPEIAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)CO

Origin of Product

United States

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